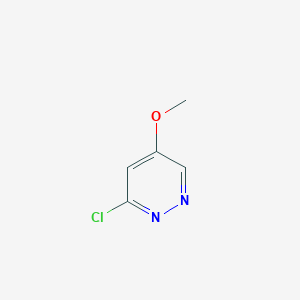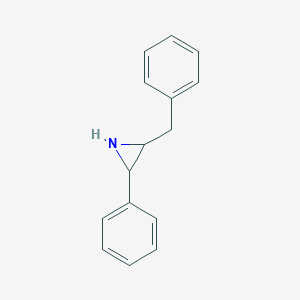
8-Methoxyisoquinoline
描述
8-Methoxyisoquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the eighth position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. This method is favored due to its simplicity, high yield, and ease of scalability. The reaction proceeds as follows: [ \text{8-chloroisoquinoline} + \text{sodium methoxide} \rightarrow \text{this compound} ] The reaction is carried out under mild conditions, making it suitable for industrial production .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions: 8-Methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学研究应用
8-Methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 8-Methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
相似化合物的比较
Isoquinoline: The parent compound, lacking the methoxy group.
8-Hydroxyisoquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
8-Chloroisoquinoline: The precursor used in the synthesis of 8-Methoxyisoquinoline.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
8-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZGHKIHHIKUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474778 | |
| Record name | 8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-70-2 | |
| Record name | 8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant synthetic route to obtain 8-methoxyisoquinoline derivatives, and what specific compound synthesis exemplifies this approach?
A1: A key method for synthesizing this compound derivatives involves utilizing readily available indanone precursors. This approach, outlined in a study by [], leverages the Schmidt reaction on 5-methoxy or 7-methoxyindan-1-ones, or their derivatives, leading to the formation of isocarbostyrils. These intermediates are then effectively converted into the desired 6-methoxy or 8-methoxyisoquinolines. A practical illustration of this methodology is the total synthesis of illudinine methyl ester (1b), a naturally occurring this compound alkaloid. The synthesis commences with methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate (4) as the starting material and proceeds through the aforementioned reaction sequence. []
Q2: Can you provide an example of a natural product containing the this compound moiety, and how does its structure influence its existence as atropisomers?
A2: Dioncophyllacine B, an alkaloid found in the leaves of the Ancistrocladus abbreviatus plant, serves as a prime example of a natural product containing the this compound core. [] Notably, this compound, unlike other Dioncophyllaceae alkaloids, features a methoxy substituent at the C-4 position of the isoquinoline ring. Structurally, dioncophyllacine B possesses a biaryl axis situated between the C-7 position of the this compound moiety and the C-6' position of a naphthalene ring system. The presence and positioning of the methoxy group at C-4, along with the specific biaryl coupling site, contribute to the observation that dioncophyllacine B does not exhibit stable atropisomers at room temperature. This phenomenon arises from the limited number and small size of the substituents flanking the biaryl axis, hindering the restricted rotation required for atropisomerism in this specific case. []
Q3: Are there alternative synthetic strategies for accessing this compound derivatives?
A3: Yes, an alternative approach involves ortho-selective metalation of 2-(3-methoxyphenyl)ethylamine. This strategy allows for the introduction of various electrophiles at the ortho-position, enabling the construction of diversely substituted 8-methoxyisoquinolines. This method offers flexibility in tailoring the substituent pattern on the isoquinoline ring, which is crucial for exploring structure-activity relationships and optimizing desired biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)






